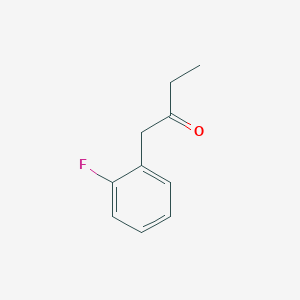

1-(2-Fluorophenyl)butan-2-one

Vue d'ensemble

Description

1-(2-Fluorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antipsychotic Properties

One of the significant applications of 1-(2-Fluorophenyl)butan-2-one is its role as a precursor in synthesizing various antipsychotic agents. Research indicates that derivatives of this compound exhibit high affinity for dopamine receptors, making them potential candidates for treating schizophrenia and other psychiatric disorders. For instance, studies have shown that modifications to the butanone structure can enhance receptor binding and therapeutic efficacy .

Case Study: Synthesis of Novel Antipsychotics

A study synthesized several derivatives of this compound to evaluate their pharmacological profiles. The results demonstrated that specific modifications led to improved binding affinities for D2 dopamine receptors while minimizing side effects commonly associated with traditional antipsychotics .

Material Science

2.1 Polymer Chemistry

In material science, this compound is utilized as a building block for creating polymers with unique properties. Its fluorinated structure imparts enhanced chemical resistance and thermal stability, making it suitable for applications in coatings and adhesives.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | High |

Case Study: Development of Coatings

A research project focused on developing fluorinated coatings using derivatives of this compound. The coatings exhibited superior resistance to environmental degradation compared to traditional coatings, demonstrating potential for use in harsh industrial environments .

Cosmetic Applications

3.1 Skin Care Formulations

The compound has also found applications in cosmetic formulations, particularly as a stabilizer and conditioning agent. Its ability to enhance skin feel and improve product stability makes it valuable in the development of creams and lotions.

Case Study: Efficacy in Moisturizers

In a clinical trial assessing the effectiveness of moisturizers containing this compound, participants reported significant improvements in skin hydration levels compared to control formulations lacking this compound. The study highlighted its role in enhancing the overall sensory experience of cosmetic products .

Analytical Applications

4.1 Chemical Analysis Techniques

The compound is employed as a standard in analytical chemistry for calibrating instruments used in detecting similar compounds. Its unique spectral properties allow for precise identification and quantification in complex mixtures.

Data Table: Spectral Characteristics of this compound

| Technique | Wavelength (nm) | Application |

|---|---|---|

| UV-Vis Spectroscopy | 260 | Quantitative analysis |

| NMR Spectroscopy | δ 7.09 (aromatic protons) | Structural elucidation |

Propriétés

Formule moléculaire |

C10H11FO |

|---|---|

Poids moléculaire |

166.19 g/mol |

Nom IUPAC |

1-(2-fluorophenyl)butan-2-one |

InChI |

InChI=1S/C10H11FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 |

Clé InChI |

HPIQZKPBRZHYHR-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)CC1=CC=CC=C1F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.